An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-hydroxy-4-methoxybenzoic Acid
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-hydroxy-4-methoxybenzoic Acid
Introduction
5-Bromo-2-hydroxy-4-methoxybenzoic acid (CAS No. 98437-41-3) is a substituted aromatic carboxylic acid, a class of compounds that serves as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The precise arrangement of its functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom—on the benzene ring dictates its chemical reactivity and physical properties.
Accurate structural elucidation and purity verification are paramount in any research or development endeavor. This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this molecule: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As direct experimental spectra for this specific compound are not widely available in public databases, this guide will leverage established chemical principles and data from closely related analogs to present a detailed, predictive analysis. This approach not inly provides a robust characterization framework but also illustrates the deductive power of these techniques.
Physicochemical Properties
A summary of the key physical and chemical properties of the target compound is essential before delving into its spectroscopic data.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-2-hydroxy-4-methoxybenzoic acid | - |
| CAS Number | 98437-41-3 | |
| Molecular Formula | C₈H₇BrO₄ | |
| Molecular Weight | 247.04 g/mol | |
| Melting Point | 270-274 °C | |
| Appearance | Solid |
Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis for determining the molecular weight and elemental composition of a compound. For 5-Bromo-2-hydroxy-4-methoxybenzoic acid, Electron Ionization (EI) would be a standard method.
Expertise & Experience: The Bromine Isotope Pattern
A key confirmatory feature in the mass spectrum of a brominated compound is its unique isotopic signature. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[1] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units. This M and M+2 pattern is an unmistakable indicator of the presence of a single bromine atom in the molecule.
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 246 | Molecular ion containing ⁷⁹Br |
| [M+2]⁺ | 248 | Molecular ion containing ⁸¹Br (confirms presence of one Br atom) |
| [M-OH]⁺ | 229 / 231 | Loss of the hydroxyl group from the carboxylic acid |
| [M-COOH]⁺ | 201 / 203 | Decarboxylation: Loss of the entire carboxylic acid group |
| [M-CH₃-CO]⁺ | 188 / 190 | A common fragmentation pathway involving loss of a methyl radical followed by carbon monoxide |
Trustworthiness: Fragmentation Pathway Analysis
The fragmentation of the molecular ion provides a structural fingerprint. The initial ionization creates a radical cation which then undergoes cleavage at its weakest bonds or through rearrangements. For this molecule, the most probable fragmentations are the loss of the hydroxyl and carboxyl moieties, which are characteristic of benzoic acids.[2]
Caption: Predicted major fragmentation pathways for 5-Bromo-2-hydroxy-4-methoxybenzoic acid in EI-MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate.[3]
Expertise & Experience: Deciphering the Hydroxyl Stretches
A common point of confusion for novice spectroscopists is the appearance of O-H stretching bands. In 5-Bromo-2-hydroxy-4-methoxybenzoic acid, there are two distinct hydroxyl groups: one phenolic and one from the carboxylic acid. The carboxylic acid O-H stretch is famously broad, often spanning from 3300 to 2500 cm⁻¹, due to strong hydrogen bonding in the dimeric form of the acid.[4] The phenolic O-H stretch will appear as a sharper, less intense band around 3550-3200 cm⁻¹.[4] The presence of both features is a strong indicator of the molecule's structure.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3300 - 2500 | Carboxylic Acid O-H | Stretch | Strong, Very Broad |
| ~3200 | Phenolic O-H | Stretch | Medium, Broad |
| ~3080 | Aromatic C-H | Stretch | Medium |
| ~2950, ~2850 | Methoxy C-H | Stretch | Medium |
| 1710 - 1680 | Carboxylic Acid C=O | Stretch | Strong, Sharp |
| 1600, 1500, 1450 | Aromatic C=C | Stretch | Medium-Strong |
| ~1250 | Aryl Ether C-O | Stretch | Strong |
| ~1200 | Phenolic C-O | Stretch | Strong |
| ~700 | C-Br | Stretch | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C NMR are essential for unambiguous structure confirmation.
Expertise & Experience: The Role of Substituent Effects
The chemical shift of each proton and carbon nucleus is highly sensitive to its electronic environment. The substituents on the benzene ring (-OH, -OCH₃, -Br, -COOH) exert both inductive and resonance effects, which shield (move upfield) or deshield (move downfield) the neighboring nuclei.
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-OH and -OCH₃: These are strong electron-donating groups through resonance, shielding the ortho and para positions.
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-Br: This is an electron-withdrawing group inductively but an electron-donating group through resonance. Its overall effect is weakly deactivating.
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-COOH: This is a strong electron-withdrawing group through both induction and resonance, deshielding the ortho and para positions.
These competing effects lead to a unique and predictable pattern of chemical shifts for the two aromatic protons and eight carbon atoms in the molecule.
Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)
Why DMSO-d₆? Using a solvent like deuterated dimethyl sulfoxide is crucial for observing the acidic protons of the hydroxyl and carboxylic acid groups, which would otherwise be exchanged and potentially broadened or lost in solvents like CDCl₃.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet, Broad | 1H | COOH | The acidic proton of the carboxylic acid, typically very downfield. |
| ~10.0 | Singlet, Broad | 1H | Ar-OH | The phenolic proton, downfield due to hydrogen bonding and acidity. |
| ~7.5 | Singlet | 1H | H-6 | This proton is ortho to the electron-withdrawing -COOH and meta to the -Br, leading to a downfield shift. |
| ~7.0 | Singlet | 1H | H-3 | This proton is ortho to the strongly donating -OH group and meta to the -OCH₃, leading to a more upfield shift. |
| ~3.9 | Singlet | 3H | -OCH₃ | Typical chemical shift for methoxy protons. |
Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
The symmetry of the molecule results in 8 distinct carbon signals. The chemical shifts are predicted based on additive models for substituted benzenes.[6]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O | Carboxylic acid carbons are highly deshielded. |
| ~158 | C-2 | Attached to the electron-donating -OH group, shifted downfield. |
| ~155 | C-4 | Attached to the electron-donating -OCH₃ group, shifted downfield. |
| ~130 | C-6 | Deshielded by proximity to the -COOH group. |
| ~120 | C-1 | The ipso-carbon attached to the -COOH group. |
| ~115 | C-5 | Attached to Bromine; the heavy atom effect shifts it slightly upfield. |
| ~105 | C-3 | Shielded by the ortho -OH and para -OCH₃ donating groups. |
| ~56 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
Integrated Spectroscopic Workflow
The true power of these techniques lies in their combined application. A self-validating system confirms the structure by ensuring that all data points are consistent with a single molecular hypothesis.
Caption: Workflow for integrated spectroscopic analysis and structure validation.
Standardized Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-2-hydroxy-4-methoxybenzoic acid and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to the ¹H spectrum due to the low natural abundance of ¹³C. Reference the chemical shifts to the solvent peak (δ ≈ 39.52 ppm).
Infrared (IR) Spectroscopy
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Sample Preparation (ATR): Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition: First, record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically subtract the background. Collect data over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
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Sample Introduction: For a solid sample, a direct insertion probe can be used. Alternatively, if coupled with Gas Chromatography (GC-MS), the sample would first be dissolved in a volatile solvent like methanol or ethyl acetate.
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Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.
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Analysis: Acquire the spectrum across a mass range of approximately 50-350 m/z to ensure capture of the molecular ion and relevant fragments.
References
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NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved January 24, 2026, from [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved January 24, 2026, from [Link]
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DP IB Chemistry. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved January 24, 2026, from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved January 24, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved January 24, 2026, from [Link]
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ChemEurope. (n.d.). Infrared spectroscopy correlation table. Retrieved January 24, 2026, from [Link]
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ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 24, 2026, from [Link]
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University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved January 24, 2026, from [Link]
